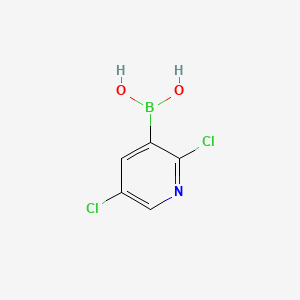

2,5-Dichloropyridine-3-boronic acid

説明

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, is a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its structure is analogous to benzene, with a nitrogen atom replacing one of the carbon-hydrogen units. tandfonline.com This substitution imparts unique properties to the pyridine ring, making it a crucial building block in a vast array of chemical syntheses and applications. numberanalytics.comnumberanalytics.com

Pyridine and its derivatives are integral to numerous fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In medicinal chemistry, the pyridine scaffold is present in a wide range of therapeutic agents, including antihistamines, antibacterial drugs, and anticancer agents. numberanalytics.comtandfonline.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and possesses a lone pair of electrons, which can be crucial for molecular interactions with biological targets. tandfonline.com Furthermore, the pyridine nucleus can enhance the water solubility of drug molecules. nih.gov In materials science, pyridine derivatives are utilized in the synthesis of polymers, dyes, and other functional materials. numberanalytics.com

The reactivity of the pyridine ring allows for a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, enabling the synthesis of a diverse range of functionalized pyridine compounds. numberanalytics.com This versatility has cemented the importance of pyridine derivatives as fundamental components in the toolkit of synthetic organic chemists. nih.gov

Role of Organoboron Compounds in Modern Synthetic Methodologies

Organoboron compounds, which feature a carbon-boron bond, have become indispensable reagents and intermediates in modern organic synthesis. wikipedia.org Their rise to prominence is largely due to their versatility, stability, and the wide range of transformations they can undergo. wikipedia.orgsigmaaldrich.com One of the most significant applications of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction. nih.govorganic-chemistry.org This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate, and it has become a powerful tool for the construction of complex molecular architectures. nih.govorganic-chemistry.org

Beyond the Suzuki-Miyaura coupling, organoboron compounds participate in a variety of other important synthetic transformations, including Stille coupling, Sonogashira coupling, and Chan-Lam coupling. sigmaaldrich.com The carbon-boron bond can be readily converted into carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds, making organoboron compounds highly valuable synthetic intermediates. chemicalbook.com

The development of new methods for the synthesis of organoboron compounds, such as metal-catalyzed borylation of C-H bonds, has further expanded their utility. wikipedia.orgnih.gov These advancements have made a wider range of organoboron reagents accessible, facilitating the synthesis of novel and complex molecules. nih.gov The relatively low toxicity and environmental impact of many boronic acids and their derivatives also contribute to their appeal in "green" chemistry. sigmaaldrich.com

Overview of Pyridine-Substituted Boronic Acids

Pyridine-substituted boronic acids are a class of organoboron compounds that incorporate a pyridine ring. These bifunctional molecules possess both the reactive boronic acid group and the versatile pyridine scaffold, making them valuable building blocks in organic synthesis. chemicalbook.com The presence of the nitrogen atom in the pyridine ring can influence the reactivity of the boronic acid and provides a site for further functionalization or coordination to metal centers. chemicalbook.com

Pyridine boronic acids are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to introduce a pyridyl group into a target molecule. orgsyn.org This is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds, where the pyridine moiety is often a key pharmacophore. sigmaaldrich.com For example, 3-pyridinylboronic acid is used in the preparation of various therapeutic agents, including enzyme inhibitors and receptor antagonists. sigmaaldrich.com

The synthesis of pyridinylboronic acids can be achieved through several methods, with the most common being the reaction of a halopyridine with an organolithium or Grignard reagent, followed by trapping with a trialkyl borate. orgsyn.orgarkat-usa.org Other synthetic routes include palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents and iridium or rhodium-catalyzed C-H borylation. arkat-usa.org The stability of pyridine boronic acids can vary, with some isomers being more prone to decomposition. google.com To address this, they are often prepared and used as their corresponding boronate esters, such as pinacol (B44631) esters, which exhibit greater stability. orgsyn.org

Research Context of 2,5-Dichloropyridine-3-boronic Acid within Chemical Sciences

This compound is a specific example of a pyridine-substituted boronic acid that has garnered interest in chemical research. Its structure features a pyridine ring substituted with two chlorine atoms at the 2- and 5-positions and a boronic acid group at the 3-position. ontosight.ai This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. ontosight.ai

The chlorine substituents on the pyridine ring can serve as handles for further chemical modifications, such as additional cross-coupling reactions. For instance, the Suzuki-Miyaura reaction can be performed selectively at different positions on a polychlorinated pyridine, allowing for the stepwise construction of complex substituted pyridines. acs.org The presence of these halogen atoms also influences the electronic properties of the pyridine ring, which can in turn affect the reactivity of the boronic acid group.

Research involving this compound often focuses on its application as a building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. ontosight.ai For example, its derivatives have been explored for potential biological activities. ontosight.ai The boronic acid functionality allows for its participation in cross-coupling reactions to form new carbon-carbon bonds, a key step in the synthesis of many complex organic molecules. ontosight.ai The study of such reactions helps to expand the synthetic toolbox available to chemists and enables the creation of new molecular entities with desired properties.

Structure

2D Structure

特性

IUPAC Name |

(2,5-dichloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISUHTJFLBUMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622726 | |

| Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536693-97-7 | |

| Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Insights of 2,5 Dichloropyridine 3 Boronic Acid

Participation in Cross-Coupling Reactions

2,5-Dichloropyridine-3-boronic acid is a versatile reagent in organic synthesis, primarily utilized for its ability to participate in carbon-carbon bond-forming reactions. Its structure is bifunctional, containing both a nucleophilic boronic acid group and two electrophilic C-Cl centers. This duality allows for its participation in sequential cross-coupling reactions, making it a valuable building block for complex heterocyclic molecules. The most prominent of these reactions is the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a transition metal complex. tcichemicals.com this compound can act as the organoboron component in these reactions, coupling with various aryl or heteroaryl halides. The reaction mechanism generally involves three key steps: oxidative addition of the halide to the metal center, transmetalation of the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The presence of the two chloro-substituents on the pyridine (B92270) ring also allows the product of the initial coupling to serve as a substrate for subsequent cross-coupling reactions, a feature that is particularly exploited in nickel-catalyzed systems.

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions due to their high efficiency and functional group tolerance. mdpi.com In a typical reaction, this compound would couple with an aryl halide (Ar-X) in the presence of a palladium(0) catalyst and a base. The reaction proceeds via a well-established catalytic cycle to form 3-aryl-2,5-dichloropyridine. mdpi.com

While the primary reactivity is at the boronic acid site, the C-Cl bonds on the pyridine ring can also undergo subsequent coupling, although this often requires harsher conditions or specific catalytic systems compared to C-Br or C-I bonds. tcichemicals.com The reactivity of C-Cl bonds in dichloropyridines under palladium catalysis is a subject of significant research, with selectivity being a major challenge. For instance, in the coupling of 2,5-dichloropyridine (as the electrophile), achieving site-selectivity can be difficult. However, studies have shown that under specific ligand-free conditions, unprecedented C5-selective cross-coupling can be achieved, highlighting the nuanced reactivity of these substrates. nih.gov This suggests that in sequential reactions involving this compound, controlling the site of the second coupling (at C2 or C5) under palladium catalysis is a complex but potentially achievable goal.

Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings, especially for activating challenging substrates like aryl chlorides. tcichemicals.comnih.gov In the context of this compound, nickel catalysis is particularly relevant for controlling the sequential arylation at the C-Cl positions after an initial coupling at the boronic acid site. Detailed studies on related dichloropyridine systems have provided significant insights into how ligand and solvent choice can direct the reaction towards either mono- or diarylation with high selectivity. nih.gov

The choice of phosphine ligand in nickel-catalyzed Suzuki-Miyaura couplings of dichloropyridines is critical for controlling selectivity. Research has demonstrated that ligand properties, such as electron richness and steric bulk (quantified by the Tolman cone angle), directly influence the reaction outcome. nih.gov

Electron-rich trialkylphosphines (e.g., Tricyclohexylphosphine, PCy₃) tend to promote the formation of diarylated products.

Less electron-rich di- and triarylphosphines with moderate steric bulk (e.g., Diphenylmethylphosphine, PPh₂Me, and Triphenylphosphine, PPh₃) afford high yields and selectivity for monoarylation. nih.gov

This effect is attributed to the stability and subsequent reactivity of a key Ni⁰-π complex formed after the initial monoarylation. With larger, more electron-rich ligands, this intermediate readily undergoes intramolecular oxidative addition at the second C-Cl bond, leading to diarylation. In contrast, with smaller, less electron-donating ligands like PPh₂Me, this step is slower, allowing the monoarylated product to be displaced from the catalyst before a second coupling can occur. nih.gov

| Ligand | Tolman Cone Angle (°) | Electronic Parameter (νCO, cm⁻¹) | Selectivity (Monoarylation : Diarylation) | Primary Outcome |

|---|---|---|---|---|

| PCy₃ | 170 | 2056.1 | 1 : 8 | Diarylation |

| PⁱPr₃ | 160 | 2057.1 | Predominantly Diarylation | Diarylation |

| PPh₂Me | 136 | 2062.1 | High Selectivity for Monoarylation | Monoarylation |

| PPh₃ | 145 | 2068.9 | High Selectivity for Monoarylation | Monoarylation |

The reaction solvent plays a crucial role in modulating the selectivity of these nickel-catalyzed reactions. Studies comparing different solvents have shown that coordinating solvents can significantly enhance monoarylation selectivity. nih.gov

In the coupling of dichloropyridines, using acetonitrile (MeCN) as the solvent proved optimal for achieving selective monoarylation. nih.gov In contrast, reactions performed in tetrahydrofuran (THF) showed a significant erosion of selectivity, leading to mixtures of mono- and diarylated products. nih.gov

The mechanistic explanation for this solvent effect involves competitive ligand substitution. Acetonitrile, being a coordinating solvent, can effectively displace the monoarylated product from the Ni⁰ center. This dissociation releases the desired product into the solution and regenerates the active catalyst for the next cycle. This process is competitive with the intramolecular oxidative addition required for diarylation. In a less coordinating solvent like THF, the monoarylated product remains bound to the nickel center for a longer duration, increasing the probability of the second oxidative addition and subsequent diarylation. nih.gov

| Catalyst System | Solvent | Selectivity (Mono- : Di-arylation) |

|---|---|---|

| Ni(cod)₂ / PPh₂Me | MeCN | >20 : 1 |

| Ni(cod)₂ / PPh₂Me | THF | 2 : 1 |

| Ni(cod)₂ / PCy₃ | MeCN | 3.8 : 1 (Diarylation favored) |

| Ni(cod)₂ / PCy₃ | THF | 8 : 1 (Diarylation favored) |

The central challenge in the sequential cross-coupling of substrates like this compound is achieving chemoselectivity—specifically, controlling the reaction to stop at the monoarylation stage or proceed to diarylation. Mechanistic studies indicate that this selectivity is governed by the kinetics of two competing pathways originating from the Ni⁰-π complex of the monoarylated product. nih.gov

Pathway to Monoarylation: Involves the dissociation of the monoarylated product from the nickel catalyst. This pathway is favored by smaller, less electron-donating ligands (e.g., PPh₂Me) and coordinating solvents (e.g., MeCN) that accelerate product displacement through associative ligand substitution. nih.gov

Pathway to Diarylation: Involves an intramolecular oxidative addition of the second C-Cl bond to the nickel center. This pathway is favored by bulky, electron-rich ligands (e.g., PCy₃) that promote oxidative addition and non-coordinating solvents (e.g., THF) that result in a longer residence time for the monoarylated product on the catalyst. nih.gov

For 2,5-dichloropyridine derivatives, the initial monoarylation typically occurs at the more activated C2 position (adjacent to the nitrogen atom). nih.gov By carefully selecting the combination of ligand and solvent, it is possible to isolate the 2-aryl-5-chloro-pyridine-3-yl derivative in high yield, which can then be used in further synthetic transformations. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

Nickel-Catalyzed Suzuki-Miyaura Reactions

Addressing Competing Side Reactions

In metal-catalyzed cross-coupling reactions involving this compound, two primary side reactions can diminish the yield of the desired product: protodeboronation and homo-coupling.

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively removing the reactive boronic acid functionality. This undesired reaction is a known challenge, particularly with heteroaromatic boronic acids. The propensity for a boronic acid to undergo protodeboronation is highly dependent on factors such as the reaction conditions and the electronic nature of the organic substituent. For pyridyl boronic acids, the presence of the basic nitrogen atom can introduce specific protodeboronation mechanisms. The reaction pH is a critical factor, as it influences the speciation of the boronic acid in solution.

Strategies to mitigate protodeboronation in cross-coupling reactions include the use of boronic esters, such as N-methyliminodiacetic acid (MIDA) boronates. These derivatives exhibit greater stability and can slowly release the boronic acid in situ, suppressing side reactions like protodeboronation.

Homo-coupling is another significant side reaction that leads to the formation of symmetrical biaryls (dimers of the boronic acid substrate) instead of the desired cross-coupled product. This reaction is often catalyzed by palladium complexes in the presence of an oxidant, which can be atmospheric oxygen. The mechanism can involve the formation of a peroxo palladium complex which then interacts with two molecules of the boronic acid. The Lewis acidity of the boronic acid plays a role in this process, as it coordinates to an oxygen atom of the peroxo complex.

To address homo-coupling, careful control of reaction conditions is essential. This includes optimizing the catalyst system, solvent, base, and temperature, and rigorously excluding oxygen when necessary. The choice of ligand on the palladium catalyst can also influence the relative rates of cross-coupling versus homo-coupling.

Other Metal-Catalyzed Coupling Reactions

Beyond the widely used Suzuki-Miyaura reaction, this compound is a potential substrate for other important metal-catalyzed cross-coupling reactions, enabling the formation of various carbon-heteroatom bonds.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling boronic acids with amines or alcohols, respectively. wikipedia.orgorganic-chemistry.org The Chan-Lam coupling is advantageous as it can often be conducted at room temperature and is open to the air, offering a practical alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The reaction proceeds through a proposed copper(III) intermediate which undergoes reductive elimination to form the desired aryl amine or aryl ether. wikipedia.org The scope of this reaction includes a wide variety of substrates, including phenols, anilines, amides, and carbamates. organic-chemistry.org For a substrate like this compound, this reaction would provide a direct route to 3-amino and 3-alkoxy-2,5-dichloropyridine derivatives.

Buchwald-Hartwig Amination: While this reaction typically involves the coupling of an aryl halide with an amine, boronic acids can be involved in related transformations. wikipedia.orgacsgcipr.org The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N bond formation and has seen extensive development with various generations of catalyst systems to expand its substrate scope and improve reaction conditions. wikipedia.orgrug.nl The development of specialized phosphine ligands has been crucial to its success, allowing for the coupling of a wide array of amines with aryl halides and pseudohalides. rug.nl

Heck Reaction: The oxidative Heck reaction allows for the palladium-catalyzed coupling of organoboronic acids with olefins. liv.ac.uk This method avoids the need for organohalides and typically requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) state formed after product release. liv.ac.uk However, methods have been developed that proceed without an external oxidant by using a hydrogen acceptor to regenerate the catalyst. liv.ac.uk This reaction would enable the introduction of alkenyl substituents at the 3-position of the 2,5-dichloropyridine ring.

Formation of Carbon-Carbon Bonds

The premier reaction for forming carbon-carbon bonds using this compound is the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. nih.govacs.org

The reaction involves the coupling of the boronic acid with an organohalide (e.g., aryl, vinyl, or alkyl halides and triflates). For a substrate like this compound, this allows for the synthesis of a diverse range of 3-aryl or 3-heteroaryl substituted 2,5-dichloropyridines. The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.

Transmetalation: The organic group is transferred from the boronic acid (typically as a boronate species formed with a base) to the palladium(II) center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

The reactivity of dichloropyridines in Suzuki couplings can be selective. For instance, in related polychlorinated pyridines, coupling often occurs preferentially at the C2/C6 positions. researchgate.net However, with the boronic acid at the C3 position, the reaction will form a bond at this site when coupled with a suitable halide. The electron-deficient nature of the dichloropyridine ring makes it a reactive substrate for such cross-coupling reactions. semanticscholar.org

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings involving substituted pyridines.

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | PPh₃, RuPhos, FcPPh₂ |

| Base | K₂CO₃, K₃PO₄, LiOᵗBu |

| Solvent | Dioxane/H₂O, Toluene, DMF |

| Temperature | 65 - 130 °C |

This interactive table provides examples of reagents and conditions commonly used in Suzuki-Miyaura reactions involving pyridyl substrates. nih.govresearchgate.netnih.gov

Lewis Acidity and Complex Formation

Interactions with Diols and Amines

The boron atom in this compound possesses an empty p-orbital, making it a Lewis acid. This acidity allows it to reversibly form covalent complexes with Lewis bases, most notably diols and certain amines.

The complexation with 1,2- or 1,3-diols is a fundamental reaction of boronic acids, leading to the formation of five- or six-membered cyclic boronate esters. nih.gov This interaction is pH-dependent; in aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. researchgate.netmdpi.com Both forms can react with diols, but the complex formed from the tetrahedral boronate is generally more stable. researchgate.net The strength of this binding is influenced by the pKa of the boronic acid and the structure of the diol. nih.govnih.gov Catechols, being aromatic diols, typically form much more stable complexes with boronic acids compared to aliphatic diols. manchester.ac.uk

This reversible complexation is the basis for various applications, including sensors for saccharides and the development of self-healing hydrogels. researchgate.netnih.gov The specific interaction of this compound with various diols can be quantified by determining the association constants, often through competitive binding assays using a fluorescent reporter dye like Alizarin Red S. nih.gov

Boronic acids can also interact with amines, though the nature of the interaction is different. The Lewis acidic boron can form a dative bond with the nitrogen lone pair of an amine, forming a B-N adduct. This interaction is particularly relevant in the context of stabilizing the boronic acid moiety.

Formation of Stable Boronates

The inherent instability of some boronic acids, particularly their susceptibility to side reactions like protodeboronation, often necessitates their conversion into more stable derivatives. Boronate esters, formed by the reaction of the boronic acid with a diol or amino-diol, serve as effective protecting groups.

Pinacol (B44631) Esters: Condensation of this compound with pinacol (2,3-dimethyl-2,3-butanediol) yields a stable pinacol boronate ester. orgsyn.org This is a common strategy to produce benchtop-stable, crystalline solids that are often more amenable to purification by chromatography and handling than the free boronic acids. These esters are frequently used directly in cross-coupling reactions. nih.govacs.org

MIDA Boronates: A particularly robust and versatile protecting group is derived from N-methyliminodiacetic acid (MIDA). chem-station.com MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of synthetic reagents and are stable to chromatography. chem-station.comnih.gov The coordinative shielding of the boron's empty p-orbital by the nitrogen atom in the MIDA ligand dramatically deactivates the Lewis acidity, rendering the boronate inert to many reaction conditions under which free boronic acids would decompose. chem-station.com Despite their stability, the boronic acid can be readily liberated under mild basic conditions (e.g., aqueous NaHCO₃), making MIDA boronates excellent building blocks for multi-step synthesis. nih.govnih.gov The slow in situ release of the boronic acid from its MIDA adduct can be particularly beneficial in cross-coupling reactions, minimizing side reactions. chem-station.com

| Boronate Type | Protecting Group | Key Features |

| Pinacol Boronate | Pinacol | Good stability, commonly used in Suzuki reactions. |

| MIDA Boronate | N-methyliminodiacetic acid | Exceptional stability, compatible with chromatography and diverse reagents, allows for slow release. chem-station.comnih.gov |

This interactive table compares common stable boronates derived from boronic acids.

Theoretical and Computational Studies on Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide powerful insights into the reaction mechanisms involving this compound. These studies can elucidate transition state structures, calculate activation energy barriers, and explain the regioselectivity and reactivity observed experimentally.

For the Suzuki-Miyaura reaction, DFT calculations have been used to model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.gov Studies on related systems have shown that transmetalation is often the rate-determining step. nih.gov Computational modeling can compare different potential pathways, for example, whether the transmetalation proceeds with the neutral boronic acid or the anionic boronate species, highlighting the crucial role of the base. nih.gov

In the context of this compound, DFT studies can help understand the electronic effects of the two chloro-substituents and the pyridine nitrogen on the reactivity of the C-B bond and the palladium catalyst. The electron-withdrawing nature of these groups can influence the energetics of each step in the catalytic cycle. Furthermore, DFT can be employed to investigate competing side reactions, such as hydrodebromination (a form of protodehalogenation) that can occur alongside the desired coupling, providing a rationale for the observed product distributions. mdpi.com Such computational studies are invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts and substrates. mdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for elucidating the intricate details of reaction mechanisms, including those of complex catalytic cycles like the Suzuki-Miyaura reaction. For a molecule such as this compound, DFT calculations would be instrumental in mapping out the potential energy surface of its coupling reactions.

A typical DFT study of a Suzuki-Miyaura reaction involving this compound would model the three key steps of the catalytic cycle:

Oxidative Addition: This initial step involves the insertion of a low-valent palladium(0) catalyst into the carbon-chlorine bond of an aryl halide partner. DFT calculations can determine the activation energy barriers for oxidative addition at the C2 and C5 positions of a coupling partner reacting with this compound, providing insight into the initial selectivity.

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this compound, this would involve the transfer of the 2,5-dichloropyridin-3-yl group. DFT can model the structure of the pre-transmetalation complex and the transition state, clarifying the role of the base and solvent in this process.

While specific energy values for this compound are not available, DFT studies on similar systems consistently show that the electronic nature and steric hindrance of the substituents play a critical role in determining the energy profile of the reaction pathway.

Investigation of Transition States and Intermediates

The investigation of transition states and intermediates through computational methods provides a molecular-level understanding of a reaction's progress. For the reactions of this compound, key species to be investigated would include:

Palladium(0)-Ligand Complexes: The nature of the active catalyst, typically a palladium(0) complex with phosphine ligands.

Oxidative Addition Adducts: The palladium(II) intermediates formed after the insertion of palladium into a C-Cl bond.

Pre-transmetalation Complexes: The association of the boronic acid (or its boronate form) with the palladium(II) center.

Transmetalation Transition States: The four-centered or three-centered transition states that facilitate the transfer of the pyridyl group.

Post-transmetalation Intermediates: The palladium(II) complex bearing both organic coupling partners.

Reductive Elimination Transition States: The final transition state leading to the formation of the biaryl product.

The geometries and energies of these species, as calculated by DFT, would reveal the step-wise mechanism and identify the rate-determining step of the reaction.

Elucidation of Selectivity Origins

A key question in the reactivity of molecules like this compound is regioselectivity, especially when reacting with other di- or polyhalogenated aromatics. The origins of selectivity can be multifaceted, and computational studies can help to disentangle the contributing factors:

Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chlorine substituents influences the electron density at the C2 and C5 positions, affecting the ease of oxidative addition at a coupling partner's C-X bond.

Steric Hindrance: The steric bulk of the boronic acid group and the adjacent chlorine atom can influence the approach of the palladium catalyst, favoring reaction at less hindered sites.

Ligand Effects: The choice of phosphine ligand on the palladium catalyst can dramatically alter the steric and electronic environment of the metal center, thereby influencing which reaction pathway is favored.

Reaction Conditions: Factors such as the base, solvent, and temperature can alter the speciation of the catalyst and the boronic acid, leading to changes in selectivity.

For instance, in related dichloropyridine systems, it has been observed that different ligands or even ligand-free conditions can invert the conventional site of reactivity. Computational models can rationalize these observations by comparing the activation energy barriers for competing reaction pathways under different simulated conditions.

Stability and Handling Considerations in Synthetic Transformations

Boronic acids, as a class of compounds, are known to have stability issues, and this compound is no exception. Understanding these stability challenges is crucial for its effective use in synthesis.

General Stability Profile of Boronic Acids:

| Degradation Pathway | Description | Contributing Factors |

| Protodeboronation | Cleavage of the C-B bond and replacement with a C-H bond. | Presence of water, acid, or base. Accelerated by heat. |

| Oxidation | Conversion of the boronic acid to a hydroxyl group. | Exposure to air (oxygen). |

| Trimerization (Anhydride Formation) | Formation of a cyclic boroxine by the dehydration of three boronic acid molecules. | Can occur upon storage, especially in the solid state. |

Handling Recommendations:

To mitigate these degradation pathways and ensure the successful application of this compound in synthetic transformations, the following handling considerations are recommended:

Storage: It should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis.

Inert Atmosphere: Reactions involving this compound should be conducted under an inert atmosphere to prevent oxidative degradation, which can be accelerated by the presence of a palladium catalyst.

Use of Anhydrous Solvents: While some Suzuki-Miyaura reactions tolerate water, using anhydrous solvents can help to suppress protodeboronation, especially in reactions that are sluggish or require elevated temperatures.

Freshness of Reagent: For critical applications, using a freshly opened or purified batch of the boronic acid is advisable to ensure high reactivity and avoid complications from the presence of degradation products.

Use of Boronic Esters: In cases where the stability of the boronic acid is a significant concern, the corresponding boronic ester (e.g., a pinacol ester) can be used as a more stable surrogate. These esters can generate the active boronic acid species in situ under the reaction conditions.

By understanding the interplay of electronic and steric factors that govern its reactivity and by adhering to proper handling and storage procedures to maintain its integrity, this compound can be effectively utilized as a versatile building block in organic synthesis.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The strategic placement of reactive sites on the 2,5-Dichloropyridine-3-boronic acid molecule makes it an ideal starting material for building sophisticated molecular frameworks.

The pyridine (B92270) ring is a common motif in many biologically active compounds and functional materials. This compound is a key player in the synthesis of highly substituted and functionalized pyridine derivatives. For instance, the boronic acid moiety can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents at the 3-position of the pyridine ring. The chlorine atoms at the 2- and 5-positions can then be selectively replaced or modified in subsequent steps, leading to a diverse range of functionalized pyridine compounds. One notable application is in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters, where 2,5-dichloropyridine serves as a precursor. researchgate.net

| Starting Material | Reagent/Catalyst | Product | Application |

| 2,5-Dichloropyridine | 1. n-BuLi or LDA 2. Trialkyl borate | This compound | Intermediate for functionalized pyridines |

| This compound | Aryl/Heteroaryl Halide, Palladium Catalyst | 2,5-Dichloro-3-(aryl/heteroaryl)pyridine | Precursor to polysubstituted pyridines |

The reactivity of this compound extends beyond simple functionalization of the pyridine ring. It serves as a versatile scaffold for the construction of more complex, poly-substituted heterocyclic systems. By carefully choosing reaction conditions and coupling partners, chemists can build fused ring systems or introduce multiple, distinct functional groups onto the pyridine core. This capability is crucial for creating novel chemical entities with unique properties for various applications, from materials science to medicinal chemistry.

Biaryl and heterobiaryl motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between aromatic rings, and boronic acids are key components in this reaction. This compound is an excellent substrate for these reactions, enabling the synthesis of a wide variety of biaryl and heterobiaryl compounds where a dichloropyridine unit is linked to another aromatic or heteroaromatic ring. The presence of the two chlorine atoms offers further opportunities for subsequent modifications, allowing for the creation of libraries of diverse biaryl and heterobiaryl compounds for screening and optimization in various research areas.

Synthetic Intermediates in Pharmaceutical Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability of this compound to facilitate the synthesis of complex pyridine derivatives makes it a highly valuable intermediate in the quest for new and improved medicines.

Synthesis of Bioactive Scaffolds

Insufficient Data for Comprehensive Article on this compound

Following extensive and targeted research, it has been determined that there is a significant lack of specific, publicly available scientific literature and data pertaining exclusively to the chemical compound This compound within the detailed framework requested. While general information exists regarding the utility of boronic acids and dichloropyridine derivatives in various scientific fields, concrete and detailed examples directly involving the this compound isomer are not sufficiently available to construct a thorough and scientifically rigorous article as per the specified outline.

The outlined sections requested a deep dive into the applications of this specific compound in advanced organic synthesis for pharmacologically relevant molecules, exploration of its structure-activity relationships, its role as a precursor in agrochemical development including specific herbicides and pesticides, and its contributions to materials science, particularly in sensor development.

Despite numerous search queries aimed at uncovering this specific information, the available literature predominantly discusses:

The general use of boronic acids in Suzuki-Miyaura coupling and other cross-coupling reactions for the synthesis of complex organic molecules.

The biological activities of various kinase inhibitors and other pharmaceuticals that may contain a dichloropyridine moiety, but without specifying the use of the 3-boronic acid isomer as a starting material.

General principles of structure-activity relationship (SAR) studies in medicinal chemistry, without application to derivatives of this compound.

The synthesis and application of other isomers, such as 2,5-Dichloropyridine-4-boronic acid, in different contexts.

Broad discussions on the use of boronic acids in the development of sensors, without specific examples utilizing the requested compound.

A conclusive and detailed article on this compound as per the provided structure would require access to more specialized, and perhaps proprietary, research data that is not currently in the public domain.

Contributions to Materials Science and Functional Materials

Catalysis and Ligand Design

The unique structure of this compound, featuring both a reactive boronic acid moiety and a heterocyclic pyridine ring with halogen substituents, makes it a compound of interest for catalysis and ligand development. Boronic acids are fundamental reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. nih.gov In this context, this compound can be used to introduce the 2,5-dichloropyridinyl group into a wide range of organic molecules.

Beyond its role as a reactant, the compound has potential as a structural component in ligand design. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis basic site capable of coordinating to metal centers. This coordination is a foundational principle in the design of ligands for transition metal catalysts. The presence of chlorine atoms and the boronic acid group can electronically modulate the properties of the pyridine ring, thereby influencing the catalytic activity of any metal complex it forms.

| Component Moiety | Function | Application Area | Governing Reaction/Interaction |

|---|---|---|---|

| Boronic Acid [-B(OH)₂] | Reactant/Substrate | Carbon-Carbon Bond Formation | Suzuki-Miyaura Cross-Coupling |

| Pyridine Nitrogen | Ligand Component | Homogeneous Catalysis | Coordination to Metal Center |

| Chloro Substituents [-Cl] | Electronic Modifier | Ligand Tuning | Inductive Effect on Pyridine Ring |

Advanced Materials with Tunable Properties

The development of novel organic materials for electronics and photonics relies on molecular building blocks that offer precise control over the final properties. This compound is a candidate for such applications, particularly in the synthesis of conjugated polymers for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com

| Structural Feature | Influence on Property | Relevance to Advanced Materials |

|---|---|---|

| Dichloropyridine Ring | Lowers HOMO/LUMO energy levels due to strong electron-withdrawing character. | Optimization of charge transport in organic semiconductors. nbinno.com |

| Boronic Acid Group | Enables incorporation into polymer chains via cross-coupling reactions. | Synthesis of well-defined conjugated polymer backbones. nbinno.com |

| Planar Aromatic Structure | Promotes π-π stacking between polymer chains. | Facilitates intermolecular charge hopping, enhancing mobility. |

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in this compound make it an excellent candidate for constructing complex, self-assembling supramolecular architectures.

Host-Guest Interactions

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or pocket of a larger "host" molecule. libretexts.org this compound is equipped with multiple functionalities that can drive these recognition processes.

Hydrogen Bonding : The boronic acid group is an effective hydrogen bond donor and can also act as an acceptor. nih.gov It can form robust, directional hydrogen bonds with complementary functional groups like carboxylic acids or amides. nih.gov Simultaneously, the pyridine nitrogen is a hydrogen bond acceptor. rsc.org This dual capacity allows for the formation of intricate hydrogen-bonded networks. rsc.orgrsc.org

π-π Stacking : The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems, a common force used to organize molecules in the solid state and in solution. libretexts.orgrsc.org

Halogen Bonding : The chlorine atoms on the pyridine ring can act as halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. nih.govrsc.org This interaction provides another tool for the rational design of self-assembled structures. nih.gov

| Interaction Type | Participating Group on Compound | Role | Potential Partner Group (on Host/Guest) |

|---|---|---|---|

| Hydrogen Bonding | -B(OH)₂ | Donor/Acceptor | Carboxylates, Amides, Pyridines |

| Hydrogen Bonding | Pyridine Nitrogen | Acceptor | Carboxylic Acids, Alcohols |

| π-π Stacking | Pyridine Ring | Face-to-Face Stacking | Other Aromatic Rings (e.g., Benzene, Naphthalene) |

| Halogen Bonding | -Cl | Donor | Lewis Bases (e.g., Amines, Carbonyls) |

Molecular Encapsulation Studies

Molecular encapsulation is the confinement of a guest species within the cavity of a host molecule or framework. This compound can be explored in this field in two main capacities.

First, as a guest molecule , its defined size, shape, and array of functional groups make it a suitable candidate for encapsulation within larger host macrocycles such as cyclodextrins or calixarenes. The binding would be driven by a combination of the non-covalent forces detailed previously, allowing for studies into molecular recognition phenomena.

Second, and more significantly, it can act as a tecton , or building block, for the construction of host frameworks. The boronic acid functional group is known to undergo self-condensation to form stable boroxine rings, a key reaction in the synthesis of Covalent Organic Frameworks (COFs). By using a trifunctional or specifically designed linker, this compound could be used to create porous, crystalline materials capable of encapsulating smaller molecules. The properties of the internal pores of such a framework would be decorated by the dichloropyridine units, potentially leading to selective guest uptake based on size, shape, and chemical complementarity. The use of boronic acids in forming hydrogels also presents a route for the encapsulation of therapeutic agents for drug delivery applications. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-dichloropyridine-3-boronic acid, and how does steric hindrance from chlorine substituents influence boronation efficiency?

Methodological Answer: The synthesis typically involves halogenation followed by Miyaura borylation. Chlorine atoms at the 2- and 5-positions introduce steric constraints, which can reduce yields in Suzuki-Miyaura coupling due to hindered access to the boron atom. To mitigate this, use Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) to enhance coupling efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by B NMR (δ ~30 ppm for boronic acid) and HPLC (≥97% purity) are critical .

Q. How does the stability of this compound under varying pH and temperature conditions impact its utility in aqueous-phase reactions?

Methodological Answer: Boronic acids are prone to protodeboronation under acidic or highly basic conditions. For this compound, stability tests via H NMR in buffered solutions (pH 5–9) show minimal degradation over 24 hours at 25°C. However, elevated temperatures (>40°C) accelerate decomposition. Use phosphate buffers (pH 7–8) for aqueous reactions and store the compound at 0–6°C in anhydrous solvents (e.g., THF) to prolong shelf life .

Q. What analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

Methodological Answer: Combine orthogonal methods:

- LC-MS : Confirm molecular ion ([M+H] at m/z 190.9 for CHBClNO).

- B NMR : Detect boronic acid peaks (δ 28–32 ppm) and rule out boroxine formation.

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.

Cross-validate with IR spectroscopy (B–O stretch ~1340 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in cross-coupling reactions involving this compound, such as unexpected byproducts or low yields?

Methodological Answer: Contradictions often arise from competing protodeboronation or homocoupling. To troubleshoot:

- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify dimerized species (e.g., biphenyl derivatives).

- Reaction Optimization : Screen bases (KCO vs. CsF) and solvents (DME vs. toluene) to suppress side reactions.

- Kinetic Studies : Monitor reaction progress via in-situ F NMR if fluorinated partners are used.

Refer to boronic acid-diol interaction studies to adjust stoichiometry and minimize boronate ester formation .

Q. What strategies enable selective functionalization of this compound in multi-step syntheses, given competing reactivity at chlorine sites?

Methodological Answer: Leverage orthogonal protecting groups and sequential cross-couplings:

Selective Dechlorination : Use Pd/C with H to reduce 2-Cl while retaining 5-Cl (monitor by Cl NMR).

Suzuki Coupling : React the boronic acid with aryl halides under mild conditions (e.g., Pd(OAc), SPhos, 60°C).

Buchwald-Hartwig Amination : Functionalize the remaining 5-Cl site with amines.

Validate intermediates via X-ray crystallography to confirm regioselectivity .

Q. How does the electronic nature of this compound influence its role in dynamic covalent chemistry (DCC) for sensor design?

Methodological Answer: The electron-withdrawing Cl groups enhance the Lewis acidity of the boron center, improving binding affinity for diols (e.g., saccharides) in aqueous media. To design sensors:

- Titration Experiments : Measure binding constants () via fluorescence quenching or UV-Vis titration (e.g., Alizarin Red S assay).

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict binding geometries with target analytes.

Compare with analogous compounds (e.g., 2,4-dichloro derivatives) to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。